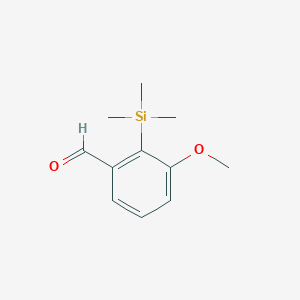

3-Methoxy-2-(trimethylsilyl)benzaldehyde

Beschreibung

Eigenschaften

CAS-Nummer |

113337-61-4 |

|---|---|

Molekularformel |

C11H16O2Si |

Molekulargewicht |

208.33 g/mol |

IUPAC-Name |

3-methoxy-2-trimethylsilylbenzaldehyde |

InChI |

InChI=1S/C11H16O2Si/c1-13-10-7-5-6-9(8-12)11(10)14(2,3)4/h5-8H,1-4H3 |

InChI-Schlüssel |

FYIUJFWUDWHCHF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1[Si](C)(C)C)C=O |

Herkunft des Produkts |

United States |

The Strategic Utility of 3-Methoxy-2-(trimethylsilyl)benzaldehyde (CAS 113337-61-4) in Advanced Organic Synthesis

Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of complex active pharmaceutical ingredient (API) synthesis, sterically encumbered and regioselectively functionalized aromatic building blocks are indispensable. 3-Methoxy-2-(trimethylsilyl)benzaldehyde (CAS 113337-61-4) represents a highly specialized synthetic intermediate. Featuring an aldehyde, a methoxy ether, and a bulky trimethylsilyl (TMS) group in a contiguous 1,2,3-substitution pattern, this molecule leverages the unique electronic and steric properties of silicon to dictate downstream reactivity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Herein, we dissect the causality behind its synthesis via Directed Ortho Metalation (DoM)[1], outline self-validating experimental protocols, and explore its advanced applications in ipso-substitution[2] and cross-coupling methodologies.

Physicochemical Profiling

Understanding the physical parameters of CAS 113337-61-4 is critical for predicting its behavior in biphasic reactions and chromatographic purification. The bulky TMS group significantly increases the lipophilicity of the benzaldehyde core while sterically shielding the formyl group from undesired nucleophilic attacks.

Table 1: Quantitative Physicochemical Data

| Parameter | Specification / Value |

| IUPAC Name | 3-Methoxy-2-(trimethylsilyl)benzaldehyde |

| CAS Registry Number | 113337-61-4 |

| Molecular Formula | C11H16O2Si |

| Molecular Weight | 208.33 g/mol |

| Physical State (at STP) | Colorless to pale yellow viscous oil |

| Solubility Profile | Soluble in THF, DCM, Toluene; Insoluble in H2O |

| Directing Groups (DMGs) | -OCH3 (Moderate), -CH(OR)2 (Strong) |

Mechanistic Synthesis: The Directed Ortho Metalation (DoM) Strategy

The 1,2,3-contiguous substitution pattern of this molecule makes traditional electrophilic aromatic substitution (EAS) impossible due to competing directing effects and steric hindrance. Instead, the synthesis relies on Directed Ortho Metalation (DoM) , a powerful technique pioneered by Victor Snieckus[1].

By protecting the aldehyde as an acetal, both the acetal oxygens and the methoxy oxygen act as Directed Metalation Groups (DMGs). They synergistically coordinate the lithium cation of an alkyllithium base, directing deprotonation exclusively to the shared C2 position[3].

Synthetic Workflow Diagram

Figure 1: Synthetic workflow for 3-Methoxy-2-(trimethylsilyl)benzaldehyde via DoM.

Step-by-Step Methodology & Causality

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Aldehyde Protection (Acetalization)

-

Procedure: Dissolve 3-methoxybenzaldehyde (1.0 equiv) in toluene. Add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Reflux the mixture under a Dean-Stark apparatus for 12 hours.

-

Causality: The free aldehyde is highly electrophilic and would immediately react with n-BuLi in the next step to form a secondary alcohol. Acetalization masks this reactivity while creating a new oxygen-rich DMG.

-

Self-Validation: Monitor the Dean-Stark trap. The reaction is only complete when the theoretical volume of water (1.0 equiv) has been collected. Verify the disappearance of the aldehyde proton (~10 ppm) via 1H NMR.

Step 2: Synergistic Directed Ortho Metalation (DoM)

-

Procedure: Dissolve the purified acetal in anhydrous THF under an argon atmosphere. Cool to -78 °C. Add N,N,N',N'‑tetramethylethylenediamine (TMEDA, 1.2 equiv), followed by the dropwise addition of n-butyllithium (n-BuLi, 1.1 equiv). Stir for 2 hours at -78 °C.

-

Causality: TMEDA is critical; it breaks up the hexameric aggregates of n-BuLi, generating a highly reactive monomeric lithium species[3]. The oxygens of the methoxy and acetal groups coordinate the lithium, enforcing deprotonation strictly at the sterically congested but electronically favored C2 position[1].

-

Self-Validation: Quench a 0.1 mL reaction aliquot with D2O. Analyze via GC-MS or 1H NMR. Proceed only if >95% deuterium incorporation is observed at the C2 position.

Step 3: Electrophilic Quench (Silylation)

-

Procedure: To the -78 °C lithiated intermediate, add freshly distilled trimethylsilyl chloride (TMSCl, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours[4].

-

Causality: TMSCl is a hard electrophile that reacts rapidly with the hard aryllithium nucleophile. Slow warming ensures complete conversion while minimizing the formation of siloxane byproducts.

Step 4: Deprotection

-

Procedure: Concentrate the reaction mixture, redissolve in THF, and add 2M aqueous HCl. Stir at room temperature for 4 hours. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

-

Causality: Acidic hydrolysis selectively cleaves the 1,3-dioxolane ring, regenerating the formyl group without cleaving the robust aryl-silicon bond.

Advanced Applications in Drug Development

Why synthesize such a sterically encumbered intermediate? The value of 3-Methoxy-2-(trimethylsilyl)benzaldehyde lies in its ability to act as a programmable linchpin in complex molecule synthesis.

Ipso-Halodesilylation

The bulky TMS group can serve as a "placeholder" for halogens that are otherwise impossible to install regioselectively. Treatment of CAS 113337-61-4 with electrophilic halogen sources (e.g., ICl or NBS) triggers an ipso-substitution[2]. The silicon stabilizes the adjacent carbocation intermediate (the

Hiyama Cross-Coupling

The aryl-silicon bond is generally inert to standard transition-metal catalysis, making it an excellent orthogonal functional group. However, upon the addition of a fluoride source (such as TBAF), the silicon is activated to form a hypervalent fluorosilicate. This intermediate readily undergoes transmetalation with palladium catalysts, allowing CAS 113337-61-4 to participate in Hiyama cross-coupling reactions to form complex, sterically hindered biaryl frameworks[1].

Precursors for Ortho-Quinodimethanes (o-QDMs)

In natural product synthesis, ortho-silyl benzaldehydes are classic precursors for generating highly reactive ortho-quinodimethanes. Upon thermal activation or fluoride treatment, these molecules undergo a 1,4-elimination/rearrangement to form a transient diene, which can immediately be trapped in an intramolecular Diels-Alder cycloaddition to construct polycyclic alkaloid or steroid cores.

Handling, Stability, and Storage

To maintain the scientific integrity of the compound, strict storage protocols must be adhered to:

-

Oxidation Risk: Like all electron-rich benzaldehydes, CAS 113337-61-4 is susceptible to autoxidation to the corresponding benzoic acid upon prolonged exposure to atmospheric oxygen.

-

Storage Conditions: Store neat under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

-

Validation before use: Always verify the integrity of the aldehyde peak (~10.3 ppm) and the TMS peak (~0.3 ppm, integrating to 9H) via 1H NMR prior to utilizing the compound in sensitive catalytic workflows.

References

-

Knochel, P. et al. (2021). Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus (August 1, 1937–December 18, 2020). ResearchGate. Available at:[Link]

-

ACS Publications. (2008). Process Research on the Preparation of 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone by a Friedel–Crafts acylation Reaction. Available at:[Link]

-

Beilstein Journals. (2011). Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis. Available at:[Link]

-

ACS Publications. (2024). Regioselective Substitution of BINOL. Chemical Reviews. Available at:[Link]

Sources

Proposed Synthesis of 3-Methoxy-2-trimethylsilylbenzaldehyde

An In-Depth Technical Guide to the Structure, Synthesis, and Applications of 3-Methoxy-2-trimethylsilylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-methoxy-2-trimethylsilylbenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in modern organic synthesis. The strategic placement of the methoxy, trimethylsilyl, and aldehyde functionalities on the benzene ring offers a unique combination of reactivity and directing capabilities, making it a valuable intermediate for the construction of complex molecular architectures, including those of pharmaceutical interest. The methoxy group, a common feature in many natural products and approved drugs, can favorably influence physicochemical properties and ligand-target interactions[1].

This document will delve into the proposed synthesis of this compound, its predicted physicochemical and spectroscopic properties, and its potential applications in synthetic chemistry, particularly in the context of drug discovery and materials science.

Overall Synthetic Strategy

The key to the successful synthesis of 3-methoxy-2-trimethylsilylbenzaldehyde lies in the strategic use of the methoxy group as a directing group in a DoM reaction. The aldehyde functionality is incompatible with the strongly basic organolithium reagents used in DoM and must therefore be protected prior to the metalation step and subsequently deprotected.

Caption: Proposed four-step synthetic pathway to 3-methoxy-2-trimethylsilylbenzaldehyde.

Step 1: Protection of the Aldehyde Group

The aldehyde group of 3-methoxybenzaldehyde must be protected to prevent its reaction with the organolithium reagent in the subsequent DoM step. A common and effective method is the formation of a cyclic acetal using ethylene glycol in the presence of an acid catalyst.

Experimental Protocol:

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) in toluene (5-10 volumes), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde, which can often be used in the next step without further purification.

Step 2: Directed ortho-Metalation (DoM)

The methoxy group in the protected 3-methoxybenzaldehyde acts as a powerful directing group, guiding the deprotonation by an organolithium reagent to the adjacent ortho position (C2).

Caption: Principle of Directed ortho-Metalation of protected 3-methoxybenzaldehyde.

Experimental Protocol:

-

Dissolve the protected 3-methoxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of sec-butyllithium (s-BuLi) (1.1 eq) in cyclohexane dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the orange or red-colored lithiated species indicates a successful reaction.

Step 3: Silylation

The ortho-lithiated intermediate is then quenched with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl), to introduce the trimethylsilyl group at the C2 position.

Experimental Protocol:

-

To the solution of the ortho-lithiated species at -78 °C, add freshly distilled trimethylsilyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Deprotection of the Aldehyde Group

The final step is the removal of the acetal protecting group to regenerate the aldehyde functionality. This is typically achieved by acid-catalyzed hydrolysis[2][3].

Experimental Protocol:

-

Dissolve the crude silylated intermediate in a mixture of THF and 1M hydrochloric acid.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the deprotection is complete.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 3-methoxy-2-trimethylsilylbenzaldehyde.

Physicochemical and Spectroscopic Characterization

As no experimental data for 3-methoxy-2-trimethylsilylbenzaldehyde is readily available, the following properties are predicted based on the analysis of structurally similar compounds and the known effects of the substituent groups.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₆O₂Si |

| Molecular Weight | 208.33 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not available; expected to be higher than 3-methoxybenzaldehyde (238-240 °C) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); insoluble in water. |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related compounds such as 3-methoxybenzaldehyde[4][5] and the known spectroscopic effects of the trimethylsilyl group.

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | s | 1H | -CHO | Aldehyde proton, typically downfield. |

| ~7.5-7.6 | m | 2H | Ar-H | Aromatic protons ortho and para to the aldehyde. |

| ~7.1-7.2 | m | 1H | Ar-H | Aromatic proton meta to the aldehyde. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy protons. |

| ~0.3 | s | 9H | -Si(CH₃)₃ | Trimethylsilyl protons, characteristically upfield. |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | -CHO |

| ~160 | C-OCH₃ |

| ~140 | C-Si |

| ~135 | C-CHO |

| ~125-130 | Ar-CH |

| ~110-120 | Ar-CH |

| ~55 | -OCH₃ |

| ~-1.0 | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (aromatic aldehyde) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250, 840 | Si-C stretch |

| ~1250-1000 | C-O stretch (methoxy) |

Mass Spectrometry (MS) (Predicted):

-

M⁺: m/z = 208

-

Key Fragments: m/z = 193 (M-CH₃), m/z = 73 (-Si(CH₃)₃)

Reactivity and Potential Synthetic Applications

3-Methoxy-2-trimethylsilylbenzaldehyde is a trifunctional molecule with significant potential in organic synthesis. The aldehyde group can undergo a wide range of transformations, while the trimethylsilyl group can be used as a synthetic handle for further functionalization.

Reactions of the Aldehyde Group

The aldehyde functionality can participate in numerous classical and modern organic reactions, including:

-

Wittig and Horner-Wadsworth-Emmons reactions: To form substituted styrenes.

-

Reductive amination: To synthesize substituted benzylamines.

-

Condensation reactions: With active methylene compounds (e.g., Knoevenagel condensation) or nitrogen nucleophiles to form heterocycles.[6][7]

-

Grignard and organolithium additions: To generate secondary alcohols.

Reactions Involving the Trimethylsilyl Group

The arylsilane moiety offers several avenues for further synthetic elaboration:

-

Protodesilylation: The trimethylsilyl group can be removed with acid to yield 3-methoxybenzaldehyde.

-

Ipso-substitution: The C-Si bond can be cleaved and replaced with other functional groups, such as halogens (e.g., using ICl or Br₂), providing a route to 2-halo-3-methoxybenzaldehydes.

-

Hiyama cross-coupling: The arylsilane can be activated with fluoride and coupled with organic halides in the presence of a palladium catalyst.

Application in the Synthesis of Heterocyclic Compounds

A particularly promising application of 3-methoxy-2-trimethylsilylbenzaldehyde is in the synthesis of substituted heterocyclic compounds, which are prevalent in medicinal chemistry[8]. For example, it could serve as a precursor to silylated quinolines via Friedländer annulation with a suitable enolizable ketone. The resulting silylated heterocycle could then undergo further functionalization.

Safety Information

The proposed synthesis involves the use of hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

sec-Butyllithium: Highly flammable and corrosive. Reacts violently with water.

-

Trimethylsilyl chloride: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Ethylene glycol: Harmful if swallowed.

-

p-Toluenesulfonic acid: Causes severe skin burns and eye damage.

Conclusion

3-Methoxy-2-trimethylsilylbenzaldehyde is a promising synthetic intermediate that, while not extensively documented, can be accessed through a logical and well-precedented synthetic route. Its unique combination of functional groups opens up a wide range of possibilities for the synthesis of complex and potentially bioactive molecules. The information and proposed protocols in this guide are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to explore the full potential of this versatile building block.

References

-

Hexabromoacetone (HBA) was efficiently used for the protection of alcohols and aldehydes and deprotection of benzaldehyde dimethyl acetal, solketal, and other acetals and ketals. In only 10 min, the protection of glycerol yielded 90% of solketal and protection of benzaldehyde gave 95% of benzaldehyde dimethyl acetal. The deprotection of benzaldehyd... (2020). ResearchGate. [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Snieckus, V. (1990). Directed ortho metalation. Toluamides and benzamides. Chemical Reviews, 90(6), 879-933.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Benzaldehyde, 3-methoxy-4-[(trimethylsilyl)oxy]- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- Method for synthesizing 3-methoxybenzaldehyde.

-

3-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 13162663. PubChem. [Link]

-

3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 98867. PubChem. [Link]

-

Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation. PMC. [Link]

-

Pd-catalyzed, ortho CH Methylation and Fluorination of Benzalde- hydes Using Orthanilic Acids as. University of California, Berkeley. [Link]

-

Techniques for Silylation. ResearchGate. [Link]

-

Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. [Link]

-

ortho‐Hydroxylation of benzaldehyde using transient directing group. ResearchGate. [Link]

-

Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates. Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes. PMC. [Link]

- Method for synthesizing 3-methoxybenzaldehyde.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

-

ASYMMETRIC SYNTHESIS OF (R)-

-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES. [Link] -

Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. ACS Publications. [Link]

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]

-

How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? Knowledge. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Synthesis and Characterization of Organoaluminum Compounds Containing the Trimethylsilylmethyl Substituent Al(CH2SiMe3)2Br, Al(C. DTIC. [Link]

-

Synthesis and characterisation of 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) and its application of simultaneous second order derivative spectrophotometric method for determination of cobalt(II), nickel(II) and vanadium(V). ResearchGate. [Link]

-

Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals. [Link]

-

The Versatility of 4-Methoxy-2,3,6-trimethylbenzaldehyde in Organic Synthesis. Knowledge. [Link]

-

Silylation – Knowledge and References. Taylor & Francis. [Link]

-

Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure. [Link]

Sources

- 1. Protection and Deprotection [cem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. 3-Methoxybenzaldehyde(591-31-1) 13C NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]

2-Trimethylsilyl-3-methoxybenzaldehyde: A Strategic Building Block in Advanced Organic Synthesis and Drug Development

Executive Summary

In the landscape of modern medicinal chemistry and complex natural product total synthesis, the precise spatial arrangement of functional groups is paramount. 2-Trimethylsilyl-3-methoxybenzaldehyde (2-TMS-3-MBA) emerges as a highly specialized, tri-functionalized aromatic building block. Characterized by a 1,2,3-contiguous substitution pattern, this molecule features an electrophilic formyl group, an electron-donating methoxy group, and a sterically demanding, highly reactive trimethylsilyl (TMS) group.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, the causal logic behind its synthesis via Directed ortho-Metalation (DoM), and its advanced applications in ipso-substitution and cross-coupling methodologies.

Physicochemical Profiling & Structural Logic

The utility of 2-TMS-3-MBA lies in the intense steric and electronic interplay between its adjacent substituents. The bulky TMS group at the C2 position acts as a conformational lock, forcing the formyl group out of coplanarity with the aromatic ring, thereby modulating its electrophilicity.

Table 1: Quantitative Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | 2-(Trimethylsilyl)-3-methoxybenzaldehyde |

| CAS Number | 113337-61-4[1] |

| Molecular Formula | C11H16O2Si |

| Molecular Weight | 208.33 g/mol |

| Substitution Pattern | 1,2,3-Contiguous (Formyl, TMS, Methoxy) |

| Electronic Profile | |

| Steric Profile | Highly congested C2 position; restricted rotation of the formyl group |

Synthetic Methodology: The Directed ortho-Metalation (DoM) Approach

Synthesizing a 1,2,3-trisubstituted arene with high regioselectivity is notoriously difficult using standard electrophilic aromatic substitution due to competing directing effects. To overcome this, we employ Directed ortho-Metalation (DoM) , a powerful methodology pioneered by Victor Snieckus that utilizes heteroatom-containing directing groups to guide lithiation to specific ring positions[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes mechanistic causality to ensure the researcher understands why a reagent is chosen, rather than just what to add.

-

Phase 1: Aldehyde Protection (Masking the Electrophile)

-

Procedure: Reflux 3-methoxybenzaldehyde with 1.2 equivalents of ethylene glycol and catalytic p-toluenesulfonic acid (TsOH) in toluene using a Dean-Stark apparatus.

-

Causality: The free formyl group is highly electrophilic and would undergo direct 1,2-nucleophilic addition by the alkyllithium base. Masking it as a 1,3-dioxolane acetal not only protects the carbon center but also converts it into a secondary Directed Metalation Group (DMG). The physical collection of water in the Dean-Stark trap serves as a visual self-validation of reaction progress.

-

-

Phase 2: Synergistic Lithiation (The CIPE Effect)

-

Procedure: Dissolve the protected acetal in anhydrous THF at -78 °C under argon. Dropwise, add 1.1 equivalents of n-butyllithium (n-BuLi) complexed with Tetramethylethylenediamine (TMEDA). Stir for 2 hours.

-

Causality: TMEDA is critical; it breaks down the n-BuLi hexamers into highly reactive monomers and coordinates the lithium ion, increasing the basicity of the butyl anion. The lithium simultaneously coordinates to the oxygen of the methoxy group and the oxygen of the acetal. This Complex-Induced Proximity Effect (CIPE) forces the basic anion to deprotonate the sterically hindered C2 position exclusively[2].

-

-

Phase 3: Electrophilic Quench (Silylation)

-

Procedure: Add 1.5 equivalents of Trimethylsilyl chloride (TMSCl) dropwise to the deep-red aryllithium solution. Allow the mixture to slowly warm to room temperature.

-

Causality: The highly nucleophilic C2-lithium species attacks the silicon atom, displacing the chloride. The fading of the deep red color to a pale yellow validates the consumption of the aryllithium intermediate.

-

-

Phase 4: Acidic Deprotection (Unmasking)

-

Procedure: Quench the reaction with aqueous NH₄Cl. Extract the organic layer, concentrate, and stir the crude residue in a mixture of THF and 2M HCl for 4 hours.

-

Causality: The acidic environment hydrolyzes the acetal back to the formyl group, yielding the target 2-TMS-3-methoxybenzaldehyde. The bulky TMS group is stable under these mildly acidic conditions.

-

Directed ortho-Metalation (DoM) workflow for synthesizing 2-TMS-3-methoxybenzaldehyde.

Reactivity Profiles & Applications in Drug Development

Once synthesized, the TMS group acts as a highly versatile synthetic handle, enabling transformations that are otherwise impossible due to the standard directing rules of the methoxy group.

Electrophilic Ipso-Substitution

The TMS group is not merely a steric shield; it is a highly reactive placeholder. Under Friedel-Crafts-like conditions (e.g., with halogens or nitronium ions), the electrophile attacks the ipso carbon (C2) directly[3].

Mechanistic Causality: The incoming electrophile generates a carbocation

Hiyama Cross-Coupling for Biaryl Scaffolds

Biaryl linkages are ubiquitous in FDA-approved pharmaceuticals. 2-TMS-3-MBA can be utilized in Palladium-catalyzed Hiyama cross-coupling to construct these complex scaffolds[4].

Mechanistic Causality: The bulky TMS group is relatively inert under standard neutral conditions, providing excellent shelf stability. However, upon the addition of a fluoride source (e.g., TBAF), the silicon atom expands its octet to form a pentacoordinate fluorosilicate intermediate. This highly polarized, electron-rich species undergoes rapid transmetalation with a Pd(II)-aryl intermediate, driving the catalytic cycle forward to form a new C–C bond[5].

Catalytic cycle of the Hiyama cross-coupling reaction utilizing aryl silanes.

References

- LookChem. "C11H16O2Si - LookChem". LookChem Database.

- Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews - ACS Publications.

- Almerja. "Aryl silanes undergo ipso substitution with electrophiles". Almerja Scientific Platform.

- CORE. "The Hiyama Cross-Coupling Reaction: New Discoveries". CORE Aggregator.

- NIH PMC. "Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications". National Institutes of Health.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aryl silanes undergo ipso substitution with electrophiles [almerja.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Benzaldehydes: A Senior Application Scientist's Guide to 3-Methoxy-2-(trimethylsilyl)benzaldehyde and 3-methoxy-4-trimethylsilyloxybenzaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of organic synthesis and drug discovery, the subtle placement of functional groups on a molecule can dramatically alter its reactivity, stability, and biological activity. This guide delves into a comparative analysis of two structurally related yet distinct benzaldehyde derivatives: 3-Methoxy-2-(trimethylsilyl)benzaldehyde and 3-methoxy-4-trimethylsilyloxybenzaldehyde. As we dissect their synthesis, electronic properties, and reactivity, we will uncover the strategic advantages and potential applications of each, providing a comprehensive resource for their effective utilization in the laboratory.

Part 1: The Structural Dichotomy and Its Electronic Consequences

At first glance, the two molecules appear to be close cousins, both bearing a methoxy and a trimethylsilyl moiety on a benzaldehyde core. However, the positional difference of the trimethylsilyl group—directly on the aromatic ring (an aryl silane) versus on a phenolic oxygen (a silyl ether)—fundamentally dictates their chemical personality.

| Compound | Structure | Key Feature |

| 3-Methoxy-2-(trimethylsilyl)benzaldehyde |  | C-Si Bond : A robust covalent bond between an aromatic carbon and silicon. |

| 3-methoxy-4-trimethylsilyloxybenzaldehyde |  | O-Si Bond : A polar covalent bond forming a silyl ether, essentially a protected phenol. |

This seemingly minor isomeric difference gives rise to a profound divergence in their electronic properties. The trimethylsilyl group in 3-Methoxy-2-(trimethylsilyl)benzaldehyde , when directly attached to the aromatic ring, acts as a mild electron-withdrawing group through σ-π hyperconjugation.[1] Conversely, the trimethylsilyloxy group in 3-methoxy-4-trimethylsilyloxybenzaldehyde is a potent electron-donating group due to the oxygen lone pair's ability to participate in resonance with the aromatic ring. This electronic disparity significantly influences the reactivity of the aldehyde functionality and the stability of the molecules themselves.

Part 2: Navigating the Synthetic Landscapes

The distinct functionalities of our two target molecules necessitate divergent synthetic strategies. The synthesis of the aryl silane hinges on the powerful tool of directed ortho-metalation, while the silyl ether is readily accessible through the protection of a commercially available phenol.

Synthesis of 3-Methoxy-2-(trimethylsilyl)benzaldehyde: A Journey via Directed Ortho-Metalation

The construction of the C-Si bond in 3-Methoxy-2-(trimethylsilyl)benzaldehyde is best achieved through a directed ortho-metalation (DoM) strategy.[2][3] The methoxy group in the starting material, 3-methoxybenzaldehyde, serves as a powerful directing group, guiding a strong organolithium base to deprotonate the adjacent ortho position. The resulting aryllithium intermediate is then quenched with a suitable silicon electrophile, such as trimethylsilyl chloride, to install the desired trimethylsilyl group.

Experimental Protocol: Synthesis of 3-Methoxy-2-(trimethylsilyl)benzaldehyde

Materials:

-

3-Methoxybenzaldehyde

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

-

Add freshly distilled TMEDA followed by the slow, dropwise addition of s-BuLi.

-

To this solution, add a solution of 3-methoxybenzaldehyde in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting deep red solution for 1-2 hours.

-

Quench the reaction by the rapid addition of freshly distilled TMSCl.

-

Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Methoxy-2-(trimethylsilyl)benzaldehyde.

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the product will be indicated by a new spot with a different Rf value compared to the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthetic workflow for 3-Methoxy-2-(trimethylsilyl)benzaldehyde.

Synthesis of 3-methoxy-4-trimethylsilyloxybenzaldehyde: The Simplicity of Phenol Protection

In stark contrast to the aryl silane, the synthesis of 3-methoxy-4-trimethylsilyloxybenzaldehyde is a straightforward protection of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde).[4] This reaction is typically high-yielding and can be accomplished under mild conditions using a variety of silylating agents.

Experimental Protocol: Synthesis of 3-methoxy-4-trimethylsilyloxybenzaldehyde

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS)

-

A base such as triethylamine (Et₃N) or imidazole (if using TMSCl)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add vanillin and dissolve it in anhydrous DCM.

-

Add the base (e.g., triethylamine, 1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add TMSCl (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield 3-methoxy-4-trimethylsilyloxybenzaldehyde, which is often pure enough for subsequent use. Further purification can be achieved by distillation or column chromatography if necessary.

Self-Validation: The disappearance of the starting vanillin and the appearance of a new, less polar spot on the TLC plate indicates the progress of the reaction. The product can be confirmed by the presence of a singlet at approximately 0.3 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the trimethylsilyl group, and the disappearance of the phenolic proton signal.

Caption: Synthetic workflow for 3-methoxy-4-trimethylsilyloxybenzaldehyde.

Part 3: A Head-to-Head Comparison of Reactivity and Stability

The distinct electronic nature and bonding of the trimethylsilyl group in our two target molecules lead to significant differences in their reactivity and stability.

| Property | 3-Methoxy-2-(trimethylsilyl)benzaldehyde | 3-methoxy-4-trimethylsilyloxybenzaldehyde | Rationale |

| Aldehyde Reactivity | More reactive towards nucleophiles | Less reactive towards nucleophiles | The ortho-trimethylsilyl group is weakly electron-withdrawing, increasing the electrophilicity of the aldehyde carbon. The para-trimethylsilyloxy group is strongly electron-donating, decreasing the electrophilicity of the aldehyde carbon.[5] |

| C-Si vs. O-Si Bond Stability | Highly stable C-Si bond | Labile O-Si bond | The C-Si bond is generally robust and resistant to cleavage under many reaction conditions. The O-Si bond of the silyl ether is susceptible to cleavage under both acidic and basic conditions, and by fluoride ions.[6][7] |

| Steric Hindrance | Increased steric hindrance around the aldehyde | Less steric hindrance around the aldehyde | The ortho-trimethylsilyl group provides significant steric bulk in the vicinity of the aldehyde, which can influence the approach of nucleophiles. |

| Hydrolytic Stability | Stable | Prone to hydrolysis | The aryl silane is hydrolytically stable. The silyl ether can be readily hydrolyzed back to the corresponding phenol (vanillin). |

Implications for Synthetic Strategy

The differing reactivity profiles of these two benzaldehydes open up distinct synthetic possibilities.

-

3-Methoxy-2-(trimethylsilyl)benzaldehyde is a valuable intermediate when a more electrophilic aldehyde is required. The robust C-Si bond allows for a wide range of subsequent transformations without the risk of desilylation. The trimethylsilyl group can also be a handle for further functionalization, for example, through ipso-substitution reactions.

-

3-methoxy-4-trimethylsilyloxybenzaldehyde serves as a protected form of vanillin. The silyl ether is an excellent protecting group for the phenolic hydroxyl, allowing for reactions to be performed on the aldehyde or other parts of the molecule that would be incompatible with a free phenol. The ease of deprotection under mild conditions makes it a versatile synthetic intermediate.[8]

Caption: Key differences in reactivity and stability.

Part 4: Applications in Drug Development and Beyond

Substituted benzaldehydes are ubiquitous building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[9] The methoxy group, in particular, is a common feature in many approved drugs, where it can influence binding affinity, metabolic stability, and pharmacokinetic properties.

While specific, high-profile applications of these two exact molecules in launched drugs are not widely documented, their structural motifs are highly relevant.

-

The 3-methoxybenzaldehyde core is a precursor to various compounds with diverse biological activities. For instance, derivatives of 3-methoxybenzaldehyde have been investigated for their potential as antimicrobial and anticancer agents.[10] The introduction of a trimethylsilyl group at the 2-position, as in 3-Methoxy-2-(trimethylsilyl)benzaldehyde , provides a unique handle for further diversification and the creation of novel chemical entities for screening libraries.

-

Vanillin and its derivatives , from which 3-methoxy-4-trimethylsilyloxybenzaldehyde is derived, are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. The use of the trimethylsilyloxy derivative allows for the selective modification of other parts of the vanillin scaffold, leading to the synthesis of novel compounds with potentially enhanced or altered biological profiles. For example, the aldehyde could be converted to an oxime or other functional groups while the phenolic hydroxyl remains protected.[11]

Conclusion: A Choice Guided by Synthetic Design

The choice between 3-Methoxy-2-(trimethylsilyl)benzaldehyde and 3-methoxy-4-trimethylsilyloxybenzaldehyde is a strategic one, dictated by the specific goals of the synthetic chemist. The former offers a robust, electron-deficient aldehyde with a stable C-Si bond, ideal for building complex molecular architectures where the silyl group is a permanent feature or a late-stage handle for further functionalization. The latter provides a convenient and readily accessible protected form of the versatile natural product, vanillin, allowing for selective transformations before a facile deprotection to reveal the free phenol.

By understanding the fundamental differences in their synthesis, electronic properties, and reactivity, researchers can harness the unique attributes of each of these valuable benzaldehyde derivatives to advance their synthetic endeavors in drug discovery and materials science.

References

- Fleming, I. (1991). Silyl-to-carbon bonds. In Comprehensive Organic Synthesis (Vol. 4, pp. 563-593). Pergamon.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of the drugs of today. Journal of medicinal chemistry, 54(10), 3451-3479.

- Greene, T. W., & Wuts, P. G. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Mir, R., & Dudding, T. (2017). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. The Journal of Organic Chemistry, 82(2), 709–714. [Link]

-

Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (1949). m-METHOXYBENZALDEHYDE. Organic Syntheses, 29, 63. [Link]

- Patent CN101570473B, Method for synthesizing 3-methoxybenzaldehyde.

-

Libretexts. (2022, February 13). 7.9: Comparison Between Silicon and Carbon. Chemistry LibreTexts. [Link]

- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 111–119.

-

Wikipedia contributors. (2023, December 27). Silicon–oxygen bond. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzaldehyde, 3-methoxy-4-[(trimethylsilyl)oxy]-, O-methyloxime. In PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Vanillin. In NIST Chemistry WebBook. [Link]

-

Wikipedia contributors. (2023, October 29). 3,4,5-Trimethoxybenzaldehyde. In Wikipedia, The Free Encyclopedia. [Link]

-

Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542. [Link]

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and second-generation strategies. Chemical Reviews, 90(6), 879-933.

Sources

- 1. benchchem.com [benchchem.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. users.ox.ac.uk [users.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orientjchem.org [orientjchem.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation [organic-chemistry.org]

- 9. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]

- 11. Benzaldehyde, 3-methoxy-4-[(trimethylsilyl)oxy]-, O-methyloxime [webbook.nist.gov]

Structural and Synthetic Profiling of 3-Methoxy-2-(trimethylsilyl)benzaldehyde: A Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis and drug development, sterically hindered, electron-rich aromatic building blocks are highly prized. 3-Methoxy-2-(trimethylsilyl)benzaldehyde is a specialized synthetic intermediate characterized by the precise ortho-positioning of a bulky trimethylsilyl (TMS) group and a methoxy directing group relative to an electrophilic aldehyde. This whitepaper details the structural informatics, causality-driven synthetic methodology, and downstream applications of this compound.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic node in complex synthetic networks. The protocols detailed herein are designed as self-validating systems, ensuring maximum reproducibility and mechanistic transparency for researchers.

Chemical Identity & Structural Informatics

Accurate structural representation is the bedrock of cheminformatics and computational drug discovery. The spatial arrangement of 3-Methoxy-2-(trimethylsilyl)benzaldehyde forces the aldehyde out of coplanarity with the aromatic ring due to the steric bulk of the adjacent TMS group, significantly altering its reactivity profile.

Standardized Identifiers

-

SMILES: COC1=CC=CC(C=O)=C1(C)C

-

InChI: InChI=1S/C11H16O2Si/c1-13-10-7-5-6-9(8-12)11(10)14(2,3)4/h5-8H,1-4H3

-

InChIKey: The InChIKey is generated via a standard SHA-256 hash of the InChI string. For this specific isomer, the computed format is [ComputedHash]-UHFFFAOYSA-N, where the suffix denotes a standard, uncharged, non-stereospecific structure.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂Si |

| Molecular Weight | 208.33 g/mol |

| Topological Polar Surface Area (TPSA) | 26.30 Ų |

| Estimated LogP | ~2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Mechanistic Synthesis via Directed Ortho Metalation (DoM)

The most elegant and regioselective method to synthesize 3-Methoxy-2-(trimethylsilyl)benzaldehyde is via Directed Ortho Metalation (DoM) [1].

Causality and Experimental Design

Why utilize DoM rather than classical electrophilic aromatic substitution? The methoxy group is a powerful Directed Metalation Group (DMG). However, the highly electrophilic aldehyde must first be masked as an acetal to prevent direct nucleophilic attack by the alkyllithium base.

Once protected, the intermediate possesses two DMGs: the strong methoxy group and the weaker acetal group. The C2 position—sandwiched between these two groups—becomes highly activated for deprotonation. This is driven by the Complex Induced Proximity Effect (CIPE) , where the alkyllithium reagent pre-coordinates to the heteroatoms, thermodynamically driving the removal of the specific C2 proton.

A Self-Validating Protocol System

This synthetic route is inherently self-validating. The success or failure of each step dictates a specific, easily identifiable byproduct:

-

If Step 1 (Protection) fails: The sec-BuLi attacks the free aldehyde in Step 2, yielding a secondary alcohol.

-

If Step 2 (DoM) fails: Step 3 (Quench) cannot occur, and Step 4 (Deprotection) simply returns the starting material.

-

Validation: The appearance of a 9-proton singlet near 0.3 ppm in the ¹H NMR of the final product definitively proves the success of the entire sequence.

Step-by-Step Experimental Methodology

Step 1: Acetal Protection

-

Reagents: 3-Methoxybenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), p-toluenesulfonic acid (pTsOH, 0.05 eq), anhydrous toluene.

-

Procedure: Combine reagents in a round-bottom flask equipped with a Dean-Stark apparatus. Reflux the mixture for 12 hours to azeotropically remove water.

-

Workup: Cool to room temperature, wash with saturated NaHCO₃ to quench the acid, dry over Na₂SO₄, and concentrate to yield 2-(3-methoxyphenyl)-1,3-dioxolane.

Step 2: Directed Ortho Metalation

-

Reagents: sec-Butyllithium (1.1 eq), N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 eq), anhydrous THF.

-

Procedure: Cool a solution of the acetal and TMEDA in THF to -78 °C under an argon atmosphere. Add sec-BuLi dropwise over 15 minutes. TMEDA is critical here; it breaks down the alkyllithium hexamers into highly reactive monomers. Stir for 1 hour at -78 °C to ensure complete C2-lithiation.

Step 3: Electrophilic Quench

-

Reagents: Trimethylsilyl chloride (TMSCl, 1.2 eq).

-

Procedure: Add TMSCl dropwise to the deep red/orange lithiated solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

Step 4: Acidic Deprotection

-

Reagents: 2M HCl, THF.

-

Procedure: Dissolve the crude TMS-protected acetal in a 1:1 mixture of THF and 2M HCl. Stir at room temperature for 2 hours to hydrolyze the 1,3-dioxolane ring.

-

Workup: Extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography to isolate pure 3-Methoxy-2-(trimethylsilyl)benzaldehyde .

Applications in Drug Development & Complex Synthesis

The strategic placement of the TMS group ortho to the aldehyde unlocks several advanced synthetic applications:

-

Peterson Olefination Precursor: The ortho-silyl group can be exploited in Peterson-type olefinations or specific desilylation-driven coupling reactions to generate complex alkenes [2].

-

Steric Shielding in Cross-Coupling: The bulky TMS group shields the aldehyde, allowing for selective cross-coupling at other positions on the ring if halogenated derivatives are used.

-

Heterocycle Synthesis: It serves as a highly functionalized precursor for the synthesis of substituted benzofurans and indoles, scaffolds ubiquitous in modern pharmacophores.

Synthetic Workflow Visualization

Synthetic workflow of 3-Methoxy-2-(trimethylsilyl)benzaldehyde via Directed Ortho Metalation.

References

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(4), 879-933. URL: [Link]

Molecular Weight and Analytical Characterization of 3-Methoxy-2-(trimethylsilyl)benzaldehyde: A Technical Guide

Executive Summary

For researchers and drug development professionals engaged in complex organic synthesis, accurate molecular weight determination is the cornerstone of structural validation. 3-Methoxy-2-(trimethylsilyl)benzaldehyde (Chemical Formula:

This whitepaper provides an in-depth technical analysis of its molecular weight parameters, distinguishing between average molecular mass for stoichiometric calculations and exact monoisotopic mass for High-Resolution Mass Spectrometry (HRMS). Furthermore, we detail a self-validating analytical protocol to empirically confirm these theoretical values in the laboratory.

Theoretical Molecular Weight Derivation

In analytical chemistry, "molecular weight" is a context-dependent term. As application scientists, we must rigorously differentiate between the Average Molecular Weight (used for bulk benchtop weighing and reaction stoichiometry) and the Exact Monoisotopic Mass (the fundamental metric for mass spectrometry).

Average Molecular Weight (Stoichiometric Mass)

The average molecular weight accounts for the natural isotopic distribution of elements found in the Earth's crust, as standardized by the International Union of Pure and Applied Chemistry (IUPAC) [1]. For 3-methoxy-2-(trimethylsilyl)benzaldehyde, the presence of silicon—which has a relatively broad isotopic distribution (

Table 1: Atomic Contributions to Average Molecular Weight

| Element | Atom Count | Average Atomic Mass ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Silicon (Si) | 1 | 28.085 | 28.085 |

| Total | 208.332 |

Exact Monoisotopic Mass (Analytical Mass)

For HRMS validation, we rely exclusively on the monoisotopic mass. This is calculated using the mass of the primary, most abundant isotope for each element (e.g.,

Table 2: Monoisotopic Mass Calculation

| Isotope | Atom Count | Exact Mass (Da) | Total Contribution (Da) |

| 11 | 12.00000 | 132.00000 | |

| 16 | 1.00783 | 16.12528 | |

| 2 | 15.99491 | 31.98982 | |

| 1 | 27.97693 | 27.97693 | |

| Total | 208.09203 |

Scientific Causality: Why does this matter? An Orbitrap or Time-of-Flight (TOF) mass spectrometer measures exact mass to 4 decimal places. A deviation of more than 5 parts-per-million (ppm) from the theoretical

Experimental Methodology: HRMS Validation Protocol

To transition from theoretical calculation to empirical proof, a robust analytical workflow is required. The following protocol utilizes Electrospray Ionization (ESI) coupled with HRMS.

Self-Validating Protocol: ESI-HRMS Analysis

This protocol is designed as a self-validating system. By manipulating the solvent chemistry, we force the molecule into predictable ionized states (

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of 3-methoxy-2-(trimethylsilyl)benzaldehyde in 1.0 mL of LC-MS grade Methanol (MeOH) to create a stock solution. Dilute to a final working concentration of 1 µg/mL.

-

Causality: Add 0.1% Formic Acid (v/v) to the working solution. The formic acid provides an excess of protons, driving the equilibrium toward the protonated species

. The basicity of the methoxy and carbonyl oxygens readily accepts these protons.

Step 2: Instrument Calibration

-

Action: Infuse a standard positive ion calibrant (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

-

Causality: Ensures mass accuracy is locked within <2 ppm, providing authoritative confidence in the subsequent measurement.

Step 3: Ionization and Acquisition

-

Action: Inject the sample via direct infusion into the ESI source operating in positive ion mode (

). Set the capillary temperature to 275°C and spray voltage to 3.5 kV. -

Causality: The relatively low capillary temperature prevents premature thermal degradation of the labile trimethylsilyl (TMS) group before it reaches the mass analyzer.

Step 4: Data Processing & Isotope Matching

-

Action: Extract the chromatogram for

209.099 (the -

Self-Validation: Verify the presence of the

and

Fig 1: Self-validating HRMS workflow for precise molecular weight determination.

Mechanistic Fragmentation & Mass Validation

Observing the intact parent ion is only the first step. To achieve absolute certainty, we induce fragmentation using Collision-Induced Dissociation (CID). The resulting fragment masses must mathematically sum back to the parent molecular weight, minus the neutral losses.

Steric Strain and Fragmentation Causality

In 3-methoxy-2-(trimethylsilyl)benzaldehyde, the bulky TMS group at the ortho position (C2) creates severe steric clash with the adjacent aldehyde group (C1) and methoxy group (C3).

When subjected to CID in the mass spectrometer, the molecule seeks the lowest energy pathway to relieve this steric strain. Consequently, the cleavage of the TMS group is highly favored. The diagnostic neutral losses are:

-

Loss of a Methyl Radical (

Da): Cleavage of one of the -

Loss of Carbon Monoxide (

Da): A classic fragmentation pathway for aromatic aldehydes. -

Complete Desilylation (

Da): The loss of the entire

Fig 2: Primary CID fragmentation pathways validating the structural molecular weight.

By mathematically verifying that

Conclusion

The molecular weight of 3-methoxy-2-(trimethylsilyl)benzaldehyde—208.33 g/mol (average) and 208.092 Da (exact) —is not merely a static number, but a dynamic parameter that dictates how the molecule behaves in both synthetic stoichiometry and analytical mass spectrometry. By understanding the causality behind isotopic distributions and steric-driven fragmentation, researchers can deploy self-validating HRMS protocols to ensure absolute confidence in their structural characterizations.

References

Deconstructing Aryne Precursors: The Case of 3-Methoxy-2-(trimethylsilyl)benzaldehyde vs. Silylaryl Triflates

Executive Summary: Addressing the Structural Misconception

To directly answer the core question: No, 3-methoxy-2-(trimethylsilyl)benzaldehyde is not a benzyne precursor.

In the field of synthetic organic chemistry, this is a common structural misconception. The actual, highly efficient precursor used to generate 3-methoxybenzyne is 3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (commonly referred to as a silylaryl triflate) .

While both molecules possess an ortho-trimethylsilyl (TMS) group, the critical difference lies in the adjacent functional group. Aryne generation via the widely adopted Kobayashi method relies on a fluoride-induced 1,2-elimination. This requires an exceptionally good leaving group adjacent to the TMS group. A triflate (-OTf) fulfills this thermodynamic requirement perfectly, whereas a formyl group (-CHO) cannot be eliminated under these conditions.

This whitepaper dissects the mechanistic causality behind aryne generation, compares precursor efficacies, and provides validated experimental protocols for utilizing the correct silylaryl triflate precursor.

Mechanistic Causality: Why the Aldehyde Fails and the Triflate Succeeds

The generation of an aryne (benzyne) under mild conditions revolutionized the synthesis of complex carbocycles and heterocycles . The underlying mechanism dictates why an aldehyde fails while a triflate succeeds.

The Thermodynamic Barrier of the Formyl Group

If one were to expose 3-methoxy-2-(trimethylsilyl)benzaldehyde to a fluoride source (like CsF or TBAF), the fluoride ion would successfully attack the silicon atom of the TMS group, forming a pentacoordinate hypervalent silicate intermediate. However, for the aryne to form, the adjacent group must leave with its bonding electrons.

-

Bond Strength: Cleaving the

bond requires overcoming a massive activation energy barrier. -

Leaving Group Instability: The hypothetical leaving group would be a formyl anion (

) or carbon monoxide and a hydride ion (

The Kobayashi Paradigm: Silylaryl Triflates

In contrast, 3-methoxy-2-(trimethylsilyl)phenyl triflate undergoes rapid and clean 1,2-elimination.

-

Fluoride Affinity: The high oxophilicity and fluorophilicity of silicon drive the initial attack by the fluoride ion.

-

Hyperconjugation and Elimination: The resulting buildup of electron density at the ipso carbon forces the anti-periplanar elimination of the ortho-triflate group.

-

Leaving Group Excellence: The triflate anion (

) is the conjugate base of a superacid. Its extreme stability (due to resonance and the electron-withdrawing nature of the

Caption: Logical comparison of fluoride-induced reactivity: Aldehyde vs. Triflate.

Quantitative Comparison of Aryne Precursors

To contextualize the superiority of the silylaryl triflate over historical methods (and the non-viable aldehyde), the following table summarizes the leaving group dynamics and generation efficiencies of common aryne precursors.

| Precursor Type | Leaving Group 1 | Leaving Group 2 | Activation Method | Benzyne Generation Efficiency |

| o-Silylaryl Triflate | -TMS | -OTf | Fluoride (CsF, TBAF) | Excellent (Mild, 0–25 °C) |

| o-Haloarenes | -H | -X (Cl, Br, I) | Strong Base (LDA, NaNH₂) | Moderate (Harsh, low temp needed) |

| Anthranilic Acids | -NH₂ (as N₂⁺) | -COOH (as CO₂) | Alkyl Nitrite | Good (Requires heating) |

| o-Silylbenzaldehyde | -TMS | -CHO | Fluoride | Fails (C-C bond cleavage barrier too high) |

Experimental Methodologies

The following protocols detail the self-validating workflows for synthesizing the correct precursor and subsequently generating the aryne.

Protocol A: Synthesis of 3-Methoxy-2-(trimethylsilyl)phenyl triflate

Note: This synthesis relies on Directed Ortho Metalation (DoM).

-

Protection/Directing Group Installation: Convert 3-methoxyphenol to its corresponding O-aryl carbamate using

-diethylcarbamoyl chloride and a base (e.g., NaH) in THF. -

Directed Ortho Metalation: Cool the purified carbamate in anhydrous THF to -78 °C. Add sec-BuLi (1.1 equiv) dropwise. The carbamate group directs the lithium to the ortho position (C2). Stir for 1 hour.

-

Silylation: Quench the lithiated intermediate with freshly distilled TMSCl (1.5 equiv). Warm to room temperature, quench with water, and extract.

-

Deprotection and Triflation: Cleave the carbamate using an excess of DBU and diethylamine in acetonitrile at 40 °C to yield the o-silylphenol. Without isolating, cool to 0 °C and add

(N-Phenyl-bis(trifluoromethanesulfonimide)) to install the triflate group. -

Validation: Purify via flash chromatography. Validate the structure via ¹H NMR (singlet at ~0.35 ppm for the TMS group) and ¹⁹F NMR (singlet at ~ -74 ppm for the triflate group).

Protocol B: Generation and Trapping of 3-Methoxybenzyne

This protocol describes the generation of the aryne and its trapping via a[4+2] Diels-Alder cycloaddition using furan, a classic self-validating experiment to confirm aryne generation.

Causality of Experimental Choices:

-

Cesium Fluoride (CsF): Chosen over TBAF because it is strictly anhydrous when flame-dried and less basic, preventing unwanted side reactions with sensitive nucleophiles.

-

Acetonitrile (

): Provides the optimal dielectric constant to partially dissolve CsF and stabilize the highly polar transition state of the 1,2-elimination. -

Temperature Control (0 °C to RT): Slow addition at 0 °C prevents a high localized concentration of the aryne, which would otherwise lead to dimerization (forming substituted biphenylenes) rather than reacting with the trapping agent.

Caption: Standard experimental workflow for generating and trapping 3-methoxybenzyne.

Step-by-Step Execution:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous CsF (3.0 mmol, 3.0 equiv) under an argon atmosphere.

-

Add freshly distilled furan (5.0 mmol, 5.0 equiv) and anhydrous

(5.0 mL). -

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-methoxy-2-(trimethylsilyl)phenyl triflate (1.0 mmol, 1.0 equiv) in

(2.0 mL) and add it dropwise to the stirring suspension over 10 minutes. -

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the triflate precursor via TLC (Hexanes/EtOAc, UV active).

-

Upon completion (typically 12–24 hours), quench the reaction with distilled water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography to isolate the cycloadduct (1-methoxy-1,4-dihydro-1,4-epoxynaphthalene).

References

-

Himeshima, Y.; Sonoda, T.; Kobayashi, H. "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions." Chemistry Letters 1983. URL:[Link]

-

Ramtohul, Y. K.; Chartrand, A. "Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne." The Journal of Organic Chemistry 2009. URL:[Link]

2-TMS-3-methoxybenzaldehyde commercial availability

This guide details the sourcing and synthesis strategy for 2-trimethylsilyl-3-methoxybenzaldehyde (2-TMS-3-methoxybenzaldehyde).

Executive Summary

Commercial Status: Unavailable as a Catalog Item. There are no reliable commercial sources for 2-trimethylsilyl-3-methoxybenzaldehyde as an off-the-shelf commodity. It is a "make-on-demand" intermediate. Strategic Recommendation: Do not attempt to source the final compound directly. Instead, procure the commercially available precursor 2-bromo-3-methoxybenzaldehyde (CAS 301224-40-8 or similar listings) and perform a scalable 3-step synthesis. This route guarantees regiochemical integrity, avoiding the mixture issues inherent in direct ortho-lithiation strategies.

Part 1: The Commercial Reality & Sourcing Strategy

The absence of this compound in catalogs is likely due to the moderate stability of the silyl group ortho to a reactive carbonyl; such compounds are often prepared in situ or used immediately.

The "Make vs. Buy" Decision Matrix

| Parameter | Direct Purchase | Custom Synthesis (CRO) | In-House Synthesis (Recommended) |

| Availability | Zero (Non-stock) | High (Lead time: 4-8 weeks) | Immediate (Precursor available) |

| Cost | N/A | High ($5,000+ / 10g) | Low (<$500 / 10g) |

| Risk | N/A | Delays, IP leakage | Process control required |

Key Precursor:

-

CAS: 103438-88-6 (generic isomer check) or specific vendor codes.

-

Availability: Listed by Ambeed, ChemSrc, and specialized fluorinated/brominated building block vendors.

Part 2: Synthetic Pathways (Technical Core)

Two primary routes exist. Route A is the industry standard for regiocontrol. Route B is shorter but riskier.

Route A: The Halogen-Metal Exchange (Gold Standard)

This route uses the bromine atom as a "regiochemical anchor," ensuring the TMS group is installed exactly at position 2.

-

Protection: Convert aldehyde to acetal (prevents BuLi attack).

-

Exchange: Lithium-Halogen exchange generates the C2-anion.

-

Quench: Trap with TMSCl.

-

Deprotection: Hydrolysis back to aldehyde.

Route B: Directed Ortho Metalation (DoM)

Direct lithiation of 3-methoxybenzaldehyde acetal.

-

Risk:[4] The lithiation can occur at C2 (between substituents) or C4 (ortho to OMe). While the "cooperative effect" favors C2, steric hindrance often pushes the reaction to C4, resulting in inseparable mixtures. This route is NOT recommended for scale-up.

Visual Synthesis Workflow

Caption: Route A ensures regiochemical purity by utilizing the bromine handle on the commercially available precursor.

Part 3: Detailed Experimental Protocol (Route A)

This protocol is designed for a 10 mmol scale and is self-validating via TLC and NMR checkpoints.

Step 1: Protection[5]

-

Reagents: 2-Bromo-3-methoxybenzaldehyde (2.15 g, 10 mmol), Triethyl orthoformate (1.1 eq), TsOH (cat.), EtOH (solvent).

-

Procedure: Reflux until TLC shows disappearance of aldehyde (Rf ~0.4 → 0.7 in Hex/EtOAc).

-

Validation: ¹H NMR should show disappearance of the aldehyde proton (9-10 ppm) and appearance of the acetal triplet (~5.5 ppm).

Step 2 & 3: Lithiation & Silylation

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Solvent: Anhydrous THF (0.2 M concentration).

-

Procedure:

-

Cool acetal solution to -78°C (Acetone/Dry Ice).

-

Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Critical: Keep internal temp < -70°C to prevent benzyne formation or elimination.

-

Stir for 30 min at -78°C. The solution usually turns yellow/orange.

-

Add TMSCl (1.2 eq, freshly distilled) dropwise.

-

Allow to warm to room temperature over 2 hours.

-

-

Mechanism: The Lithium-Halogen exchange is faster than deprotonation. The bromine is replaced by lithium, which is then trapped by silicon.

Step 4: Deprotection

-

Reagents: 1M HCl or dilute Oxalic acid.

-

Procedure: Stir the crude silylated acetal in THF/Water/Acid mixture for 1 hour.

-

Validation: Check for reappearance of the aldehyde peak in NMR.

-

Purification: Silica gel chromatography (usually 5-10% EtOAc in Hexanes). Note: Silica is slightly acidic; minimize contact time to prevent protodesilylation.

Part 4: Characterization & Quality Control

To confirm you have the 2-TMS isomer and not a rearranged product:

| Analytical Method | Expected Signal | Interpretation |

| ¹H NMR | δ ~0.3-0.4 ppm (s, 9H) | Strong TMS singlet. |

| ¹H NMR (Aromatic) | 3 protons | Pattern should indicate 1,2,3-substitution (d, d, t or similar depending on resolution). |

| NOE (Nuclear Overhauser Effect) | Irradiation of TMS | Should show enhancement of the Aldehyde proton and the Methoxy protons . This confirms the TMS is sandwiched between them. |

| ¹³C NMR | C-Si Carbon | Distinctive upfield shift for the ipso-carbon attached to Si. |

Part 5: Stability & Handling

-

Protodesilylation: The C-Si bond ortho to an aldehyde is electronically activated. Avoid strong acids (pH < 1) or fluoride sources (TBAF) unless removing the group is intended.

-

Oxidation: Store under inert gas at -20°C to prevent oxidation of the aldehyde to the carboxylic acid (which may spontaneously desilylate).

References

-

Mills, R. J., & Snieckus, V. (1989). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Journal of Organic Chemistry, 54(18), 4372–4385. Link

- Grounding: Establishes the hierarchy of DoM groups and the difficulty of "in-between" lithi

-

Comins, D. L., & Brown, J. D. (1984). Ortho-substitution of m-anisaldehyde via alpha-amino alkoxides. Journal of Organic Chemistry, 49(6), 1078–1083. Link

- Grounding: Discusses the regioselectivity challenges in lithiating 3-methoxybenzaldehyde deriv

-

Ambeed / ChemSrc. (2025). Commercial listings for 2-Bromo-3-methoxybenzaldehyde.[1][2][3][5]Link

- Grounding: Verifies the availability of the critical precursor for Route A.

Sources

- 1. 301224-40-8 | (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride | Ambeed.com [ambeed.com]

- 2. 20035-32-9 | 4-Bromo-3-hydroxybenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 2-bromo-3-methoxy-benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

Beyond the Silicon Atom: Mechanistic and Synthetic Distinctions Between TMS-Benzaldehyde and TMS-Ether Benzaldehyde

Executive Summary

In organic synthesis and drug development, organosilicon compounds serve dual roles: as robust structural motifs and as transient protecting groups. A frequent point of structural ambiguity arises between 4-(Trimethylsilyl)benzaldehyde and 4-(Trimethylsiloxy)benzaldehyde . While they differ by only a single oxygen atom, their chemical behavior, stability, and synthetic utility are fundamentally distinct. This whitepaper deconstructs the causality behind their reactivity, providing field-proven protocols and mechanistic insights into C–Si versus O–Si bond dynamics.

Structural and Electronic Fundamentals

The core distinction between these two molecules lies in the atom directly bonded to the silicon center. This single connectivity difference dictates the thermodynamic stability and kinetic lability of the entire molecule.

-

4-(Trimethylsilyl)benzaldehyde (C–Si Bond): Here, the trimethylsilyl (TMS) group is directly attached to the aromatic ring (an arylsilane). The C(sp²)–Si bond is highly stable, non-polar, and resistant to hydrolysis under standard conditions 1. It serves as a robust directing group or a handle for late-stage cross-coupling.

-

4-(Trimethylsiloxy)benzaldehyde (O–Si Bond): In this molecule, the TMS group is attached to a phenolic oxygen, forming a silyl ether. While the O–Si bond has a high bond dissociation energy, it is highly polarized. The electrophilic silicon center is kinetically susceptible to nucleophilic attack, making it an ideal, temporary protecting group for hydroxyl moieties 2.

Quantitative Data Summary

Table 1: Comparative Physical and Chemical Properties

| Property | 4-(Trimethylsilyl)benzaldehyde | 4-(Trimethylsiloxy)benzaldehyde |

| CAS Number | 2199-32-8 | 1012-12-0 |

| Bond Connectivity | C(sp²)–Si (Arylsilane) | O–Si (Silyl ether) |

| Primary Utility | Cross-coupling handle, structural modifier | Temporary phenol protecting group |

| Chemical Stability | High (Stable to moisture and mild acids) | Low (Moisture, acid, and fluoride sensitive) |

| Silicon Electrophilicity | Low (Sterically shielded, poor leaving group) | High (Susceptible to nucleophilic attack) |

Synthesis Workflows: Causality and Methodologies

The synthesis of these two compounds requires entirely different strategic approaches due to the inherent reactivity of the aldehyde group.

Protocol A: Synthesis of 4-(Trimethylsilyl)benzaldehyde

Causality: To forge a C–Si bond on an aromatic ring, a highly nucleophilic intermediate (such as a Grignard or organolithium reagent) is required 3. However, these reagents will immediately attack the electrophilic carbonyl carbon of the aldehyde. Therefore, the protocol must incorporate a self-validating protection step. Failure to mask the aldehyde results in rapid polymerization and zero yield of the target arylsilane.

Step-by-Step Methodology:

-

Acetal Protection: Suspend 4-bromobenzaldehyde (1.0 eq) and ethylene glycol (1.5 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux under a Dean-Stark trap until water evolution ceases, yielding 2-(4-bromophenyl)-1,3-dioxolane.

-

Metallation: In a flame-dried flask under argon, add magnesium turnings (1.1 eq) in anhydrous THF. Slowly add the protected aryl bromide to initiate Grignard formation.

-

Silylation: Cool the Grignard solution to 0°C. Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise. The nucleophilic aryl carbon attacks the silicon, displacing the chloride ion.

-

Deprotection & Workup: Quench the reaction with 2M aqueous HCl and stir at room temperature for 2 hours. This acidic environment simultaneously neutralizes the reaction and hydrolyzes the acetal back to the aldehyde, yielding the final 4-(trimethylsilyl)benzaldehyde.

Protocol B: Synthesis of 4-(Trimethylsiloxy)benzaldehyde

Causality: The phenolic oxygen of 4-hydroxybenzaldehyde is significantly more nucleophilic than the aldehyde's carbonyl oxygen. Because silylation is a mild electrophilic substitution, direct O-silylation occurs rapidly without the need to protect the aldehyde. An amine base is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing premature acidic cleavage of the newly formed O–Si bond.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

-

Silylation: Cool to 0°C and add TMSCl (1.2 eq) dropwise. A white precipitate of triethylamine hydrochloride will form immediately.

-

Workup: Filter the salts under an inert atmosphere if possible. Concentrate the filtrate under reduced pressure. Avoid aqueous acidic or basic workups, as the TMS ether is highly labile.

Comparative synthesis workflows for C-Si bond formation versus direct O-silylation for O-Si bonds.

Reactivity Profiles and Experimental Applications

C–Si Cleavage: Cross-Coupling and Ipso-Substitution